Ethyl 11-(acetyloxy)-4-oxododec-2-enoate
Description
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate is a structurally complex aliphatic ester featuring a 12-carbon backbone (dodec-2-enoate) with key functional groups: an ethyl ester at the carboxyl terminus, an acetyloxy (-OAc) substituent at position 11, and a ketone (4-oxo) at position 4.
Properties
CAS No. |
120016-72-0 |
|---|---|
Molecular Formula |
C16H26O5 |
Molecular Weight |
298.37 g/mol |
IUPAC Name |
ethyl 11-acetyloxy-4-oxododec-2-enoate |
InChI |
InChI=1S/C16H26O5/c1-4-20-16(19)12-11-15(18)10-8-6-5-7-9-13(2)21-14(3)17/h11-13H,4-10H2,1-3H3 |
InChI Key |
SJCHUEUADAJBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=O)CCCCCCC(C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-(acetyloxy)-4-oxododec-2-enoate typically involves the esterification of an appropriate carboxylic acid with an alcohol. One common method is the reaction of 11-hydroxy-4-oxododec-2-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate can undergo various chemical reactions, including:
Substitution: The acetyloxy group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methanol in the presence of a base such as sodium methoxide (NaOMe).
Major Products Formed
Hydrolysis: 11-hydroxy-4-oxododec-2-enoic acid and ethanol.
Reduction: 11-hydroxy-4-hydroxydodec-2-enoate.
Substitution: Mthis compound.
Scientific Research Applications
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 11-(acetyloxy)-4-oxododec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- This compound: Moderate hydrophobicity (estimated XLogP3 ~3.0) due to the aliphatic chain and acetyloxy group. The α,β-unsaturated ester may enhance reactivity.
- Ethyl coumarin derivative (C₂₃H₁₈O₈): Higher hydrophobicity (XLogP3 3.3) due to aromatic rings, limiting membrane permeability compared to aliphatic analogs .
Bioactivity and Mechanistic Insights
- Antifungal Potential: The acetyloxy and ketone groups in this compound may disrupt fungal membrane integrity or inhibit enzymes via nucleophilic interactions (e.g., thiol groups in fungal proteins) . Similar mechanisms are observed in phenol derivatives like 2,4-bis-(1,1-dimethylethyl)-phenol, a known antifungal agent .
- Coumarin Analogs : Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)...]oxyacetate’s coumarin backbone suggests fluorescence or anticoagulant roles, diverging from the aliphatic compound’s inferred bioactivity .
- Lack of Activity in Eicosanoic Acid Derivative: Despite structural similarities, bulkier chains and multiple acetyloxy groups may impede target binding, explaining its inactivity .
Research Findings and Gaps
- Key Studies: Sharma and Thakur (2020) and Ser et al. (2015) highlight esters and ketones as critical for antifungal activity, supporting the inferred role of this compound .
- Mechanistic Uncertainty : The compound’s α,β-unsaturated ester could enable covalent interactions with fungal proteins, but empirical validation is lacking.
- Comparative Limitations: Unlike dibutyl phthalate (environmental persistence) or coumarin derivatives (specialized roles), this compound’s aliphatic structure may balance solubility and reactivity for agricultural applications .
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